Superior α-Halo Ketone Reduction vs. Alpine-Borane
In a direct comparative study, (-)-DIP-Chloride (DIP-Cl) demonstrated superiority over R-Alpine-Borane (Alpine-Borane) for the reduction of representative aryl and alkyl α-fluoro- and α-chloromethyl ketones [1]. DIP-Cl consistently provided a faster reaction rate and higher enantioselectivity [1]. For the specific substrate trifluoroacetone, DIP-Cl afforded the corresponding alcohol with 96% enantiomeric excess (ee), while the reduction with Alpine-Borane under identical conditions yielded only 61% ee [1].
| Evidence Dimension | Enantioselectivity in reduction of trifluoroacetone |
|---|---|
| Target Compound Data | 96% ee |
| Comparator Or Baseline | R-Alpine-Borane: 61% ee |
| Quantified Difference | Absolute increase of 35 percentage points in ee |
| Conditions | Reaction conducted under identical conditions; product alcohols isolated and ee determined by chiral GC or HPLC |
Why This Matters
For procurement decisions, this direct head-to-head evidence confirms that substituting DIP-Cl with Alpine-Borane for α-halo ketone reductions would result in a 35% absolute loss in enantiomeric purity, which is unacceptable for synthesizing chiral pharmaceutical intermediates requiring high optical purity.
- [1] Ramachandran, P.V.; Gong, B.; Teodorović, A.V. The influence of fluorine on the asymmetric reduction of fluoromethyl ketones. J. Fluorine Chem. 2007, 128, 844-850. View Source
